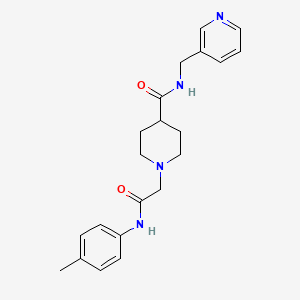

1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-methylanilino)-2-oxoethyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-16-4-6-19(7-5-16)24-20(26)15-25-11-8-18(9-12-25)21(27)23-14-17-3-2-10-22-13-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDAYNKUGMUCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, with a CAS number of 941881-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, and it has a molecular weight of 366.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and a p-tolylamino group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 941881-65-8 |

The compound is believed to interact with the PD-1/PD-L1 pathway, which plays a crucial role in immune regulation and cancer immunotherapy. By inhibiting this pathway, the compound may enhance T-cell responses against tumors. This mechanism aligns with the current trend in developing small-molecule inhibitors that target protein-protein interactions involved in immune checkpoint regulation.

Antitumor Activity

Recent studies have shown that compounds targeting the PD-1/PD-L1 axis can significantly enhance antitumor immunity. For instance, small molecules analogous to monoclonal antibodies have been developed to block PD-L1 binding to PD-1, potentially leading to increased T-cell activation and proliferation in tumor microenvironments .

In Vitro Studies

In vitro assays have demonstrated that derivatives of the compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds designed from similar scaffolds have shown promising results in inhibiting cell proliferation and inducing apoptosis in melanoma and lung cancer cells .

Case Studies

- Case Study on PD-L1 Inhibition : A study evaluated a series of small-molecule inhibitors targeting the PD-L1/PD-1 interaction. The results indicated that certain analogs could effectively block this interaction, leading to enhanced immune responses in preclinical models .

- Pharmacological Assessment : Another investigation assessed the pharmacological profiles of related compounds, revealing significant activity against tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various multicomponent reactions (MCRs), which streamline the process of creating complex molecules. MCRs allow for the efficient assembly of multiple components into a single product, reducing the number of steps and purifications required. The synthesis typically involves the reaction of p-toluidine derivatives with pyridine and piperidine frameworks, leading to the formation of the target compound with high yields and purity .

Antimicrobial Properties

Recent studies have indicated that derivatives of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibit notable antimicrobial activity. For instance, research focusing on similar compounds has shown effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance bioactivity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant for targeting specific types of cancer where traditional therapies have limited efficacy .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, indicating a possible role in modulating conditions such as depression and anxiety .

Cardiovascular Health

Preliminary research indicates that derivatives of this compound may possess cardioprotective effects. Studies have shown that certain piperidine-based compounds can influence cardiovascular function by modulating ion channels and vascular tone, making them candidates for further investigation in cardiovascular therapeutics .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The tertiary amide bond in the piperidine-4-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Example :

Key Observations :

-

Hydrolysis efficiency depends on steric hindrance from the piperidine ring and pyridinylmethyl group.

-

IR spectroscopy confirms disappearance of the amide C=O stretch (~1660 cm⁻¹) and emergence of carboxylic acid O-H (~2500–3300 cm⁻¹) .

Nucleophilic Substitution at the Ketone Moiety

The 2-oxoethyl group adjacent to the p-tolylamino substituent is susceptible to nucleophilic attack.

Example Reactions :

Notes :

-

Steric hindrance from the p-tolyl group reduces reaction rates compared to simpler ketones.

-

NMR data for hydrazone derivatives show downfield shifts (~δ 8.5–9.0 ppm) for NH protons .

Acylation of the p-Tolylamino Group

The secondary amine in the p-tolylamino ethyl chain reacts with acylating agents to form substituted amides.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 3 h | N-Acetyl-p-tolylamino derivative | |

| Benzoyl chloride | Pyridine, RT, 12 h | N-Benzoylated analog |

Mechanistic Insight :

-

Acyl transfer occurs via a tetrahedral intermediate, stabilized by the electron-donating p-tolyl group .

-

IR spectra confirm new C=O stretches at ~1720 cm⁻¹ for acylated products .

Oxidation of the Piperidine Ring

The piperidine ring undergoes oxidation to form an N-oxide under mild conditions.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 6 h | Piperidine-4-carboxamide N-oxide |

Key Data :

-

Mass spectrometry (MS) shows a +16 Da shift, consistent with N-oxide formation.

-

The N-oxide exhibits increased polarity, as evidenced by HPLC retention time shifts.

Cyclization Reactions

Intramolecular reactions between the pyridinylmethyl and carboxamide groups can generate fused heterocycles.

Example :

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| POCl₃, reflux, 4 h | Imidazo[1,5-a]pyridine-piperidine hybrid | Cyclodehydration | |

| Ac₂O, pyridine, 120°C, 8 h | Acetylated spirocyclic derivative | Acetylation-cyclization |

Structural Confirmation :

Metal-Catalyzed Cross-Coupling

The pyridine ring can participate in Suzuki-Miyaura couplings if halogenated derivatives are synthesized.

Hypothetical Reaction :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C, 12 h | Biaryl-substituted analog |

Notes :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Impact on Bioactivity : The pyridin-3-ylmethyl group in the target compound differentiates it from fluorophenyl (HE44) or naphthyl () analogs. Pyridine’s nitrogen may enhance binding to metalloenzymes or receptors compared to purely hydrophobic substituents .

- p-Tolylamino vs. Other Aromatic Groups: The p-tolylamino group in the target and Compound 3j () improves metabolic stability relative to unsubstituted phenyl groups, as methyl substitution reduces oxidative degradation .

- Synthetic Flexibility : The piperidine-4-carboxamide scaffold supports diverse substitutions (e.g., oxadiazole in Compound 9, thiophene in Compound 35), enabling tailored pharmacokinetic and target-binding properties .

Functional Comparisons

- Enzyme Inhibition : Compounds like HE44 and Compound 35 demonstrate activity against insecticidal targets and viral proteases, respectively. The target compound’s lack of a heterocyclic appendage (e.g., oxadiazole or thiophene) may limit its enzyme inhibition breadth compared to these analogs .

- Antiviral Potential: While the SARS-CoV-2 inhibitors () show direct antiviral effects, the target compound’s pyridin-3-ylmethyl group could confer affinity for viral entry receptors (e.g., ACE2) but requires empirical validation .

- Physicochemical Properties : The target compound’s ClogP (estimated) is likely lower than naphthyl-containing analogs () due to its smaller aromatic substituents, suggesting improved aqueous solubility .

Q & A

Q. Critical Conditions :

- Temperature : Controlled heating (70–90°C) minimizes side reactions.

- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

How is the compound characterized to confirm structural integrity and purity?

Basic Research Question

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.23) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the piperidine and amide moieties .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions like the pyridinylmethyl group .

What are the primary biological targets or pathways under investigation for this compound?

Basic Research Question

Current studies focus on:

- Kinase Inhibition : Potential as a tyrosine kinase inhibitor due to structural similarity to thienopyrimidine derivatives targeting ATP-binding pockets .

- Neuropharmacology : Modulation of GABAₐ receptors inferred from piperidine-carboxamide analogs .

Experimental Design : Use in vitro kinase assays (e.g., ADP-Glo™) and patch-clamp electrophysiology for receptor activity profiling .

How can researchers optimize reaction conditions to improve yield during the final amide coupling step?

Advanced Research Question

Methodological Approach :

- Solvent Screening : Test DCM vs. THF; DCM often improves solubility of hydrophobic intermediates .

- Catalyst Optimization : Replace EDCI with T3P® (propylphosphonic anhydride) for higher coupling efficiency .

- Real-Time Monitoring : Use FTIR to track carbonyl stretching (1690–1710 cm⁻¹) and adjust stoichiometry dynamically .

Data Contradiction Resolution : If yields vary between batches, conduct DOE (Design of Experiments) to identify critical factors (e.g., moisture sensitivity) .

What strategies address poor bioavailability observed in piperidine-4-carboxamide derivatives?

Advanced Research Question

Structural Modifications :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) to the p-tolylamino moiety .

- LogP Optimization : Replace pyridin-3-ylmethyl with pyridin-4-ylmethyl to reduce hydrophobicity (predicted via MarvinSketch) .

Q. Pharmacokinetic Studies :

- In Vivo Profiling : Administer radiolabeled compound in rodent models to assess clearance rates.

- Prodrug Approach : Synthesize ester derivatives to improve membrane permeability .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Advanced Research Question

Root Cause Analysis :

Q. Resolution Strategy :

- Structural Tweaks : Fluorinate the piperidine ring to block metabolic hotspots .

- Co-Administration : Test CYP inhibitors (e.g., ketoconazole) to prolong half-life .

What computational methods predict the compound’s drug-likeness and target affinity?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (PDB: 2ITZ). Focus on hydrogen bonds with Lys295 and Glu286 .

- ADMET Prediction : SwissADME or QikProp to estimate permeability (Caco-2 > 5 nm/s), CYP inhibition, and hERG liability .

Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding assays .

How do structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact biological activity?

Advanced Research Question

Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.